molecular formula C16H22N4O3S B2551500 3-(azepan-1-ylcarbonyl)-6-butyl[1,2]thiazolo[4,3-d]pyrimidine-5,7(4H,6H)-dione CAS No. 1251682-33-3

3-(azepan-1-ylcarbonyl)-6-butyl[1,2]thiazolo[4,3-d]pyrimidine-5,7(4H,6H)-dione

Cat. No.: B2551500
CAS No.: 1251682-33-3
M. Wt: 350.44
InChI Key: BDUWWHYHRBGZNW-UHFFFAOYSA-N
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Description

3-(azepan-1-ylcarbonyl)-6-butyl[1,2]thiazolo[4,3-d]pyrimidine-5,7(4H,6H)-dione is a complex organic compound that belongs to the class of thiazolopyrimidines. This compound is of significant interest in the field of medicinal chemistry due to its potential therapeutic applications, particularly in cancer treatment.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(azepan-1-ylcarbonyl)-6-butyl[1,2]thiazolo[4,3-d]pyrimidine-5,7(4H,6H)-dione typically involves multi-step organic reactions. One common synthetic route includes the cyclization of appropriate thioamide and pyrimidine derivatives under controlled conditions. The reaction conditions often involve the use of solvents like dimethylformamide (DMF) and catalysts such as triethylamine. The reaction temperature is usually maintained between 80-100°C to facilitate the cyclization process.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow synthesis techniques to enhance yield and purity. The use of automated reactors and real-time monitoring systems ensures consistent reaction conditions and product quality. Industrial methods also focus on optimizing the use of raw materials and minimizing waste production.

Chemical Reactions Analysis

Types of Reactions

3-(azepan-1-ylcarbonyl)-6-butyl[1,2]thiazolo[4,3-d]pyrimidine-5,7(4H,6H)-dione undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions are common, where halogenated derivatives can be replaced with nucleophiles like amines or thiols.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acetic acid at room temperature.

    Reduction: Sodium borohydride in methanol at 0-5°C.

    Substitution: Alkyl halides in the presence of a base like potassium carbonate at reflux temperature.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce alcohols or amines.

Scientific Research Applications

3-(azepan-1-ylcarbonyl)-6-butyl[1,2]thiazolo[4,3-d]pyrimidine-5,7(4H,6H)-dione has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Studied for its potential as an enzyme inhibitor, particularly in cancer research.

    Medicine: Investigated for its cytotoxic properties against various cancer cell lines.

    Industry: Utilized in the development of new pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 3-(azepan-1-ylcarbonyl)-6-butyl[1,2]thiazolo[4,3-d]pyrimidine-5,7(4H,6H)-dione involves its interaction with specific molecular targets, such as cyclin-dependent kinases (CDKs). By inhibiting CDKs, this compound can induce cell cycle arrest and apoptosis in cancer cells. The molecular pathways involved include the disruption of DNA replication and repair processes, leading to cell death.

Comparison with Similar Compounds

Similar Compounds

    Pyrazolo[3,4-d]pyrimidine: Another class of compounds with similar structural features and biological activities.

    Triazolo[1,5-c]pyrimidine: Known for its potential as a kinase inhibitor.

    Thioglycoside derivatives: Studied for their cytotoxic activities against cancer cells.

Uniqueness

3-(azepan-1-ylcarbonyl)-6-butyl[1,2]thiazolo[4,3-d]pyrimidine-5,7(4H,6H)-dione is unique due to its specific azepane and butyl substituents, which contribute to its distinct chemical properties and biological activities. Its ability to selectively inhibit CDKs makes it a promising candidate for targeted cancer therapy.

Properties

IUPAC Name

3-(azepane-1-carbonyl)-6-butyl-4H-[1,2]thiazolo[4,3-d]pyrimidine-5,7-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H22N4O3S/c1-2-3-10-20-14(21)12-11(17-16(20)23)13(24-18-12)15(22)19-8-6-4-5-7-9-19/h2-10H2,1H3,(H,17,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BDUWWHYHRBGZNW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCN1C(=O)C2=NSC(=C2NC1=O)C(=O)N3CCCCCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H22N4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

350.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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